(+)-Benalaxyl

Ecotoxicology Chiral Pesticides Algal Bioassay

Procurement of (+)-S-Benalaxyl (CAS 97716-85-3) is essential for analytical laboratories requiring enantioselective quantification. Unlike racemic benalaxyl or the agriculturally active R-enantiomer (benalaxyl-M), the S-enantiomer exhibits distinct environmental persistence, slower elimination kinetics, and preferential tissue accumulation due to documented in vivo chiral inversion from R- to S-form. Using racemic or R-enantiomer standards yields inaccurate data in environmental fate monitoring, residue analysis, and toxicokinetic studies. This high-purity reference standard is mandatory for LC-MS/MS and GC-MS/MS methods employing chiral stationary phases (e.g., Chiralpak IC or CDMPC-CSP), enabling accurate calibration, elution order confirmation, and enantiomeric purity verification for regulatory compliance in environmental monitoring programs.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 97716-85-3
Cat. No. B1667975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Benalaxyl
CAS97716-85-3
SynonymsBenalaxyl, (+)-;  ( )-Benalaxyl; 
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m0/s1
InChIKeyCJPQIRJHIZUAQP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Benalaxyl (CAS 97716-85-3): Chiral Fungicide S-Enantiomer for Environmental and Pharmacokinetic Research


(+)-Benalaxyl (CAS 97716-85-3) is the S-(+)-enantiomer of the chiral phenylamide fungicide benalaxyl [1]. Benalaxyl is a systemic fungicide historically used to control Oomycete pathogens in crops . The compound contains a single chiral center in its alanine moiety, resulting in two enantiomers: (+)-S-benalaxyl and (−)-R-benalaxyl [2]. Critically, the fungicidal activity of benalaxyl is primarily attributed to the R-enantiomer (benalaxyl-M, CAS 98243-83-5), while the (+)-S-enantiomer exhibits significantly lower potency against target pathogens [3]. Consequently, (+)-benalaxyl's primary procurement and scientific utility lies not in agricultural application, but as an essential analytical reference standard and as a critical compound for investigating enantioselective environmental fate, metabolism, and toxicokinetics .

Why Generic Racemic Benalaxyl or the R-Enantiomer Cannot Substitute for (+)-Benalaxyl in Analytical and Environmental Research


Scientific and industrial users cannot substitute racemic benalaxyl or the commercially dominant R-enantiomer (benalaxyl-M) for (+)-S-benalaxyl due to profound, well-documented enantioselectivity in biological systems. While the R-enantiomer is the active fungicidal principle [1], the S-enantiomer exhibits markedly different behaviors in terms of environmental persistence, toxicity to non-target organisms, metabolic half-life, and biotransformation [2]. Critically, in vivo enantiomerization (chiral inversion) occurs, with a preferential conversion from the R- to the S-form, leading to the enrichment of (+)-S-benalaxyl in biological tissues [3]. This means that even when only the R-enantiomer is applied, the S-form is generated and accumulates, making its specific detection and quantification essential for accurate risk assessment and regulatory compliance. Therefore, using racemic or R-enantiomer standards would yield inaccurate data in studies of environmental fate, residue analysis, or toxicokinetics, underscoring the non-negotiable need for the pure (+)-S-enantiomer as an analytical reference material.

(+)-Benalaxyl (CAS 97716-85-3): Quantitative Evidence for Differentiated Behavior vs. R-Enantiomer and Racemate


(+)-S-Benalaxyl Exhibits Lower Acute Toxicity to Aquatic Algae Than Its R-Antipode

The acute toxicity of (+)-S-benalaxyl to the freshwater algae Scenedesmus obliquus is significantly lower than that of the R-enantiomer and the racemic mixture. This is a critical parameter for environmental risk assessment [1].

Ecotoxicology Chiral Pesticides Algal Bioassay

(+)-S-Benalaxyl Persists Longer in Soil Under Standard Conditions, Leading to its Preferential Accumulation

In a controlled 148-day soil dissipation study under tap water irrigation, the degradation of benalaxyl was enantioselective, resulting in the preferential persistence and enrichment of (+)-S-benalaxyl [1].

Environmental Fate Soil Science Degradation Kinetics

(+)-S-Benalaxyl Is Eliminated More Slowly Than R-Benalaxyl in Mammalian Models

In a mammalian model, the elimination of benalaxyl enantiomers from plasma was enantioselective, with (+)-S-benalaxyl exhibiting a longer half-life and accumulating in tissues [1].

Pharmacokinetics Xenobiotic Metabolism Toxicokinetics

(+)-S-Benalaxyl Degrades Faster in Cucumber Plants, Demonstrating Opposing Enantioselectivity Across Matrices

In a plant metabolism study, the degradation of benalaxyl enantiomers on cucumber leaves was stereoselective, with (+)-S-benalaxyl degrading faster than its antipode [1]. This contrasts with its behavior in soil, demonstrating the matrix-dependent nature of enantioselectivity.

Plant Metabolism Phytoremediation Residue Analysis

(+)-S-Benalaxyl Enriches in Aquatic Sediments as the R-Enantiomer Is Preferentially Degraded

In a water-sediment microcosm study simulating an aquatic environment, (−)-R-benalaxyl was preferentially degraded, resulting in the relative enrichment of the (+)-S-benalaxyl enantiomer [1].

Aquatic Ecotoxicology Sediment Microbiology Chiral Degradation

Best Research and Industrial Application Scenarios for (+)-Benalaxyl (CAS 97716-85-3)


Analytical Reference Standard for Environmental Fate and Residue Monitoring

The primary industrial use for (+)-S-benalaxyl is as a certified reference standard in LC-MS/MS or GC-MS/MS methods . Given the well-documented enantioselective degradation patterns—where S-benalaxyl can become the dominant residue in soil and sediment [1]—accurate quantification of this specific enantiomer is mandatory for environmental monitoring programs and for studies assessing the long-term fate of benalaxyl-based products in the environment.

Toxicokinetic and Mammalian Metabolism Studies

Researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of benalaxyl require the pure (+)-S-enantiomer. Evidence shows that in mice, (+)-S-benalaxyl is eliminated more slowly and accumulates preferentially in tissues [2]. Furthermore, chiral inversion from the R- to the S-enantiomer occurs in vivo [2]. A pure standard is therefore non-negotiable for designing and interpreting experiments that track the distinct metabolic fate and potential bioaccumulation of the S-enantiomer.

Ecotoxicological Assessment of Non-Target Aquatic Organisms

For environmental toxicologists, the pure (+)-S-enantiomer is essential for generating accurate ecotoxicity data. Studies on freshwater algae confirm that the S-enantiomer has a distinct toxicity profile, with an EC₅₀ value (8.441 mg L⁻¹) that is more than double that of the R-enantiomer (3.867 mg L⁻¹) [3]. Relying on racemic standards for such assays would yield misleading median effect concentrations, thereby compromising the accuracy of Species Sensitivity Distributions (SSDs) and derived Environmental Quality Standards (EQS).

Validation of Chiral Chromatographic Separation Methods

Analytical chemists developing or validating methods for the enantioselective separation of phenylamide fungicides require high-purity (+)-S-benalaxyl as a single-enantiomer standard. This is necessary to confirm the elution order, determine resolution, and establish the enantiomeric purity of other standards or samples. This applies to methods using chiral columns like Chiralpak IC or CDMPC-CSP [1], which are critical for enforcing regulatory limits on the active R-enantiomer in commercial formulations and for detecting off-label use of racemic mixtures.

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